(2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone is an organic compound notable for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two methoxy-substituted benzylidene groups attached to a cyclohexanone core, which contributes to its distinctive chemical properties and biological activities.
The compound can be synthesized from readily available starting materials, primarily cyclohexanone and 2-methoxybenzaldehyde. Its synthesis has been explored in various studies, highlighting its relevance in organic chemistry and medicinal applications.
This compound belongs to the class of diarylidenecyclohexanones, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The specific methoxy substituents enhance its electronic characteristics, making it a subject of interest in both synthetic and medicinal chemistry.
The synthesis of (2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone typically involves a Claisen-Schmidt condensation reaction. This process combines cyclohexanone with 2-methoxybenzaldehyde in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide.
This method allows for the efficient production of the compound with relatively high yields.
The molecular formula of (2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone is , with a molecular weight of approximately 334.4 g/mol. The structure features:
COC1=CC=C(C=C1)C=C2CCCC(=CC3=CC=C(C=C3)OC)C2=OThe dihedral angle between the two aromatic rings influences the compound's spatial arrangement and reactivity.
(2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone can undergo several chemical transformations:
The choice of reagents and conditions significantly affects the outcome of these reactions. For instance:
The mechanism by which (2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone exerts its biological effects is not fully elucidated but involves several proposed pathways:
Relevant data includes:
(2E,6E)-2,6-bis(2-methoxybenzylidene)cyclohexanone has several scientific applications:
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2